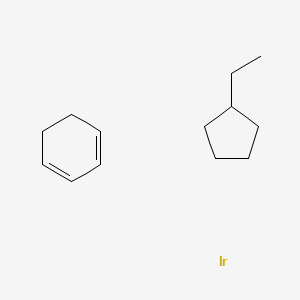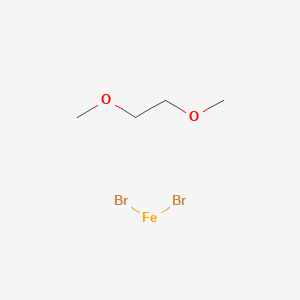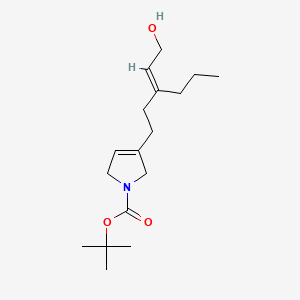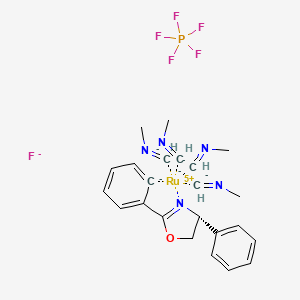
2-(Diphenylmethyl)-4,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethyl)-4,6-dimethylaniline is an organic compound characterized by the presence of a diphenylmethyl group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4,6-dimethylaniline typically involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction forms the diphenylmethyl group, which is then attached to the aniline derivative through further chemical reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylmethyl)-4,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-(Diphenylmethyl)-4,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-(Diphenylmethyl)-4,6-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the aniline derivative.
2-Diphenylmethylpyrrolidine: Similar in structure but contains a pyrrolidine ring instead of an aniline derivative.
Uniqueness
2-(Diphenylmethyl)-4,6-dimethylaniline is unique due to its specific combination of the diphenylmethyl group and the aniline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C21H21N |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-benzhydryl-4,6-dimethylaniline |
InChI |
InChI=1S/C21H21N/c1-15-13-16(2)21(22)19(14-15)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20H,22H2,1-2H3 |
Clé InChI |
OQXQBYZSOAHXDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)
![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)

![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)


![Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12305814.png)


![2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid](/img/structure/B12305843.png)

